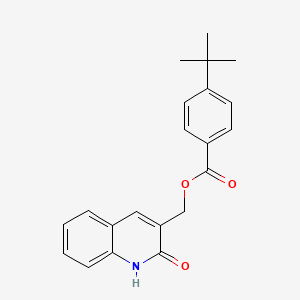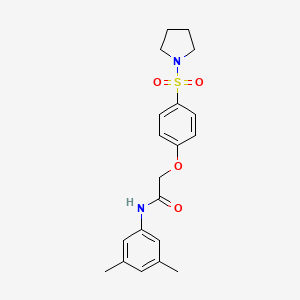
N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as DPA-714, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of translocator protein (TSPO) ligands, which are known to play a crucial role in regulating mitochondrial function and cellular homeostasis.
Mecanismo De Acción
DPA-714 exerts its therapeutic effects by binding to the N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, a protein that is located on the outer mitochondrial membrane and is involved in regulating mitochondrial function and cellular homeostasis. By binding to the this compound, DPA-714 can modulate mitochondrial function, reduce oxidative stress and inflammation, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects, including reducing microglial activation and pro-inflammatory cytokine production, reducing amyloid beta deposition, improving synaptic plasticity, inhibiting tumor growth and metastasis, reducing oxidative stress and inflammation, and inducing apoptosis in cancer cells. These effects are mediated by the binding of DPA-714 to the this compound and the subsequent modulation of mitochondrial function and cellular homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DPA-714 in lab experiments is its specificity for the N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which allows for targeted modulation of mitochondrial function and cellular homeostasis. However, one of the limitations of using DPA-714 is its relatively low potency compared to other this compound ligands, which may require higher concentrations of the compound to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for the research and development of DPA-714. One direction is to optimize the synthesis method to increase the potency and efficacy of the compound. Another direction is to investigate the potential therapeutic applications of DPA-714 in other diseases such as autoimmune disorders and metabolic diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of DPA-714 and to identify potential drug targets for the compound.
Métodos De Síntesis
The synthesis of DPA-714 involves a multi-step process that starts with the reaction of 3,5-dimethylphenylamine with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product, 4-(pyrrolidin-1-ylsulfonyl)phenyl(3,5-dimethylphenyl)amine. This intermediate is then treated with chloroacetyl chloride in the presence of a base such as triethylamine to produce the final product, N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
Aplicaciones Científicas De Investigación
DPA-714 has been extensively studied for its potential therapeutic applications in various diseases such as neuroinflammation, neurodegenerative disorders, cancer, and cardiovascular diseases. In neuroinflammation, DPA-714 has been shown to reduce microglial activation and pro-inflammatory cytokine production, leading to a decrease in neuronal damage and improved cognitive function. In neurodegenerative disorders such as Alzheimer's disease, DPA-714 has been shown to reduce amyloid beta deposition and improve synaptic plasticity. In cancer, DPA-714 has been shown to inhibit tumor growth and metastasis by regulating mitochondrial function and inducing apoptosis. In cardiovascular diseases, DPA-714 has been shown to reduce oxidative stress and inflammation, leading to improved cardiac function and reduced risk of heart failure.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-11-16(2)13-17(12-15)21-20(23)14-26-18-5-7-19(8-6-18)27(24,25)22-9-3-4-10-22/h5-8,11-13H,3-4,9-10,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGITMDBHKSGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

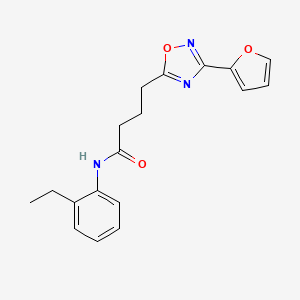
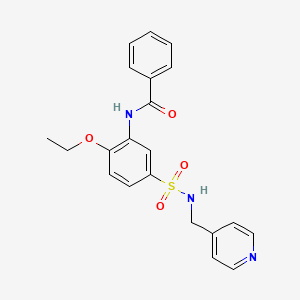
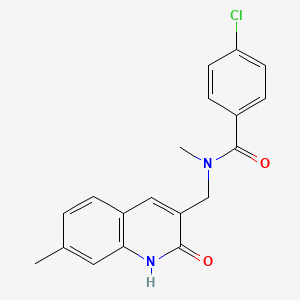
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)


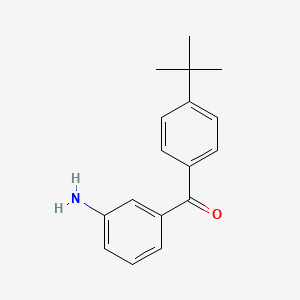

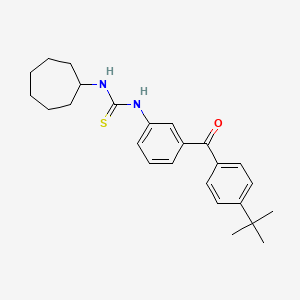
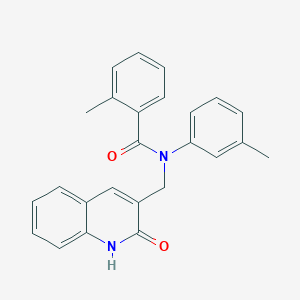

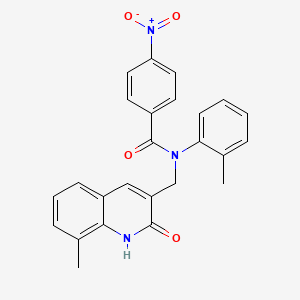
![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
